molecular formula C5H5N5S B7945009 2-Amino-1,2-dihydropurine-6-thione

2-Amino-1,2-dihydropurine-6-thione

Cat. No.: B7945009
M. Wt: 167.19 g/mol
InChI Key: QIUWTFAWUWZASF-UHFFFAOYSA-N
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Description

2-Amino-1,2-dihydropurine-6-thione is a heterocyclic compound that belongs to the purine family It is characterized by the presence of an amino group at the 2-position and a thione group at the 6-position of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,2-dihydropurine-6-thione typically involves the reaction of 6-mercaptopurine with various reagents. One common method includes the reaction of 6-mercaptopurine with 1,2-dibromoethane in the presence of a base, leading to the formation of the desired compound through intramolecular cyclization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1,2-dihydropurine-6-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alkoxides are commonly employed.

Major Products Formed:

    Oxidation: Disulfides and sulfoxides.

    Reduction: Thiol derivatives.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

2-Amino-1,2-dihydropurine-6-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1,2-dihydropurine-6-thione involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes involved in nucleotide synthesis by mimicking natural purine substrates. This inhibition can lead to the disruption of DNA and RNA synthesis, which is particularly useful in anticancer and antiviral therapies .

Comparison with Similar Compounds

    6-Mercaptopurine: Similar in structure but lacks the amino group at the 2-position.

    Thioguanine: Contains a similar thione group but differs in the position of the amino group.

Uniqueness: 2-Amino-1,2-dihydropurine-6-thione is unique due to the presence of both an amino group at the 2-position and a thione group at the 6-position. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-amino-1,2-dihydropurine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1,5H,6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUWTFAWUWZASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(NC(=S)C2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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